molecular formula C15H11BrFN3O2 B3848476 N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

Cat. No.: B3848476
M. Wt: 364.17 g/mol
InChI Key: NLNRHWMNJMJRHK-GIJQJNRQSA-N
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Description

N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the reaction of 3-bromoaniline with 4-fluorobenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the bromine and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
  • N-(3-bromophenyl)-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide

Uniqueness

N-(3-bromophenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2/c16-11-2-1-3-13(8-11)19-14(21)15(22)20-18-9-10-4-6-12(17)7-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNRHWMNJMJRHK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
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N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
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N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
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N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Reactant of Route 6
N-(3-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide

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